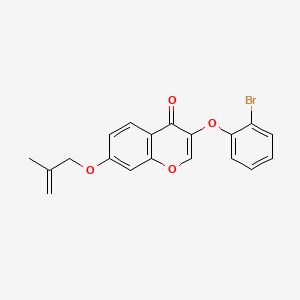
3-(2-bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex chromenone structures often involves palladium-catalyzed cascade reactions, as demonstrated in the synthesis of 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one and 6H-chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-one from 2-(2-bromophenyl)imidazo[1,2-a]pyridine . Similarly, the synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was achieved using a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone . These methods highlight the efficiency and versatility of current synthetic approaches to bromophenyl-substituted chromenones.
Molecular Structure Analysis
X-ray crystallography has been pivotal in confirming the molecular structures of these compounds. For instance, the methyl ester of 3-bromo-2-(2-hydroxy-2-propyl)-7-oxo-7H-selenolo[2,3-f]chromene-8-carboxylic acid was confirmed using this technique . The crystal structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was also determined, revealing intermolecular hydrogen bonding within the crystal lattice .
Chemical Reactions Analysis
The chemical behavior of chromenones can be complex, involving various reactions such as acetoxylation, deacetylation, and C-H bond activation, as seen in the synthesis of chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-one . The oxidative cyclization of 1-phenylhydrazono chromen-2-ones to form 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones is another example of the chemical transformations these compounds can undergo .
Physical and Chemical Properties Analysis
The physical properties, such as crystal system, space group, and cell constants, have been thoroughly characterized for several chromenone derivatives. For example, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one crystallizes in the monoclinic system with specific cell constants and exhibits p-p stacking interactions . The supramolecular structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones is characterized by C-H...A and π-stacking interactions, which are crucial for the stability of the crystal structure .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Researchers have been keen on developing novel synthetic routes and characterizing the structural aspects of chromene derivatives due to their potential biological activities and applications in material science. For instance, the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones highlighted their promising antimicrobial activities against different classes of bacteria and fungi. These compounds were synthesized through multicomponent reactions (MCRs), showcasing the versatility of chromene derivatives in chemical synthesis and potential applications in developing antimicrobial agents (El Azab, Youssef, & Amin, 2014).
Antioxidant and Biological Activity
The exploration of bromophenols, including compounds structurally related to 3-(2-bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one, has demonstrated significant antioxidant activities. A study involving bromophenols from the red algae Vertebrata lanosa highlighted their cellular antioxidant activities, which surpass some well-known antioxidants in biochemical assays. This indicates the potential of these compounds in oxidative stress-related applications and their role in medicinal chemistry for developing antioxidant therapies (Olsen, Hansen, Isaksson, & Andersen, 2013).
Environmental and Water Treatment Studies
The compound's structural components, particularly bromophenols, have been studied in the context of environmental science, focusing on their behavior during water treatment processes. For example, research on the oxidation of bromophenols and the formation of brominated polymeric products during water treatment with potassium permanganate provides insights into the reactivity and fate of these compounds in freshwater environments. Such studies are crucial for understanding how to mitigate potential environmental impacts of brominated compounds in water treatment processes (Jiang et al., 2014).
Propiedades
IUPAC Name |
3-(2-bromophenoxy)-7-(2-methylprop-2-enoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-12(2)10-22-13-7-8-14-17(9-13)23-11-18(19(14)21)24-16-6-4-3-5-15(16)20/h3-9,11H,1,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBDZJWZWKAEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)
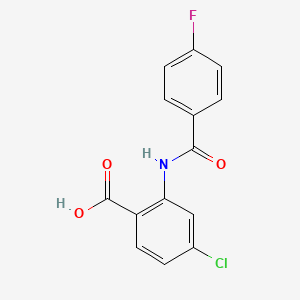

![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2546473.png)

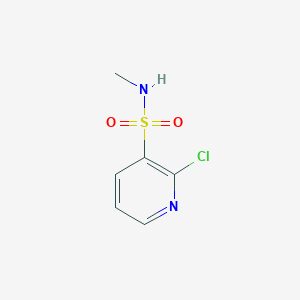
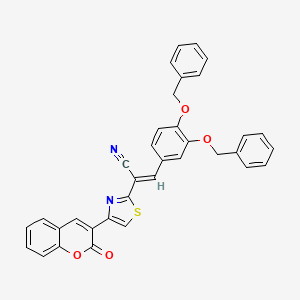
![5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B2546480.png)
![N-(Cyclohexylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2546482.png)
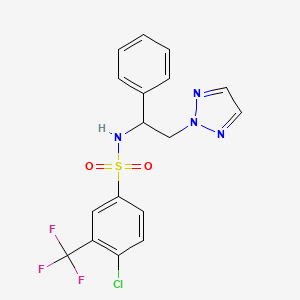
![3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2546485.png)
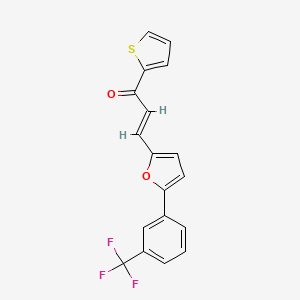
![N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2546490.png)